N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine
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Overview
Description
N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine is a compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The pyrrolo[2,1-f][1,2,4]triazine moiety is a unique bicyclic structure that has garnered significant interest due to its potential therapeutic applications .
Preparation Methods
The synthesis of N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine can be achieved through various synthetic routes. One common method involves the synthesis from pyrrole derivatives. This process typically includes the formation of a bromohydrazone intermediate, followed by cyclization to form the triazine ring . Another approach involves the formation of triazinium dicyanomethylide, which then undergoes a series of reactions to yield the desired compound . Industrial production methods often utilize multistep synthesis and transition metal-mediated reactions to achieve higher yields and purity .
Chemical Reactions Analysis
N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine, phosphorus tribromide, and triethylamine . For instance, the compound can undergo regioselective intramolecular cyclization upon treatment with phosphorus tribromide and bromine in the presence of triethylamine, leading to the formation of various side products . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have shown potential as antiviral and anticancer agents . For example, the pyrrolo[2,1-f][1,2,4]triazine moiety is an active structural motif in drugs such as remdesivir, which is used for the treatment of COVID-19 . Additionally, it has been investigated for its potential as an inhibitor of various kinases, making it a promising candidate for targeted cancer therapy .
Mechanism of Action
The mechanism of action of N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell proliferation and survival . Additionally, its antiviral activity is attributed to its ability to inhibit RNA-dependent RNA polymerase, an enzyme essential for viral replication .
Comparison with Similar Compounds
N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine can be compared with other similar compounds that contain the pyrrolo[2,1-f][1,2,4]triazine moiety. Some of these compounds include brivanib alaninate, BMS-690514, and BMS-599626 . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, brivanib alaninate is an antitumorigenic drug, while BMS-690514 and BMS-599626 are inhibitors of the epidermal growth factor receptor (EGFR) and are in clinical trials for cancer treatment .
Properties
Molecular Formula |
C9H12N4 |
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Molecular Weight |
176.22 g/mol |
IUPAC Name |
N-methyl-2-pyrrolo[2,1-f][1,2,4]triazin-6-ylethanamine |
InChI |
InChI=1S/C9H12N4/c1-10-3-2-8-4-9-5-11-7-12-13(9)6-8/h4-7,10H,2-3H2,1H3 |
InChI Key |
LYCUBUFFGJFORI-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CN2C(=C1)C=NC=N2 |
Origin of Product |
United States |
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